![molecular formula C22H22N4O4S B2530017 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380194-86-3](/img/structure/B2530017.png)
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a combination of oxazole, piperidine, and pyridine moieties
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often depending on the substitution pattern in the oxazole derivatives .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
The wide range of biological activities exhibited by oxazole derivatives suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The oxazole ring in 2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile plays a pivotal role in its biochemical activities . The substitution pattern in oxazole derivatives is crucial in determining their biological activities
Cellular Effects
Given the wide range of biological activities exhibited by oxazole derivatives, it is possible that this compound could influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic synthesisCommon reagents used in these reactions include acetyl chloride, sulfuric acid, thionyl chloride, and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of oxazole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-16-25-21(15-29-16)19-4-6-20(7-5-19)31(27,28)26-10-2-3-18(13-26)14-30-22-11-17(12-23)8-9-24-22/h4-9,11,15,18H,2-3,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMYAQKGBELLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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